molecular formula C19H15FN4O3S B2556634 2-(7-(2-fluorophenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)-N-(thiophen-2-ylmethyl)acetamide CAS No. 1115372-15-0

2-(7-(2-fluorophenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)-N-(thiophen-2-ylmethyl)acetamide

Cat. No.: B2556634
CAS No.: 1115372-15-0
M. Wt: 398.41
InChI Key: HIICUJAKRKHUGE-UHFFFAOYSA-N
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Description

2-(7-(2-fluorophenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)-N-(thiophen-2-ylmethyl)acetamide is a chemical compound with the CAS Registry Number 1115372-15-0 . Its molecular formula is C19H15FN4O3S, and it has a molecular weight of 398.41 g/mol . This molecule is a complex heterocyclic system featuring a pyrrolo[3,2-d]pyrimidine core, which is a structure of high interest in medicinal chemistry . The core is substituted at the 7-position with a 2-fluorophenyl group and exhibits a 2,4-dioxo functionality. An acetamide side chain, linked at the 3-position of the core, is further functionalized with a thiophen-2-ylmethyl group . Calculated properties include a topological polar surface area of 123 Ų . This product is intended for research and development purposes only and is not approved for use in humans, animals, or as a food additive.

Properties

IUPAC Name

2-[7-(2-fluorophenyl)-2,4-dioxo-1,5-dihydropyrrolo[3,2-d]pyrimidin-3-yl]-N-(thiophen-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN4O3S/c20-14-6-2-1-5-12(14)13-9-22-17-16(13)23-19(27)24(18(17)26)10-15(25)21-8-11-4-3-7-28-11/h1-7,9,22H,8,10H2,(H,21,25)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIICUJAKRKHUGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CNC3=C2NC(=O)N(C3=O)CC(=O)NCC4=CC=CS4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(7-(2-fluorophenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)-N-(thiophen-2-ylmethyl)acetamide is a member of the pyrrolo[3,2-d]pyrimidine class of compounds. Its unique structural features suggest potential biological activities that warrant detailed investigation. This article reviews the biological activity of this compound, focusing on its pharmacological properties and mechanisms of action.

Structural Characteristics

The compound comprises a pyrimidine ring fused with a pyrrole moiety and features several functional groups:

  • Fluorophenyl group : Enhances lipophilicity and may influence receptor binding.
  • Thiophen-2-ylmethyl substituent : Potentially contributes to biological activity through specific interactions with biological targets.

The molecular formula is C22H19FN4O3C_{22}H_{19}FN_4O_3, with a molecular weight of approximately 406.4 g/mol.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits significant biological activities, particularly in the areas of anticancer and antimicrobial effects. The following sections summarize key findings from recent research.

Anticancer Activity

  • Mechanism of Action :
    • The compound has been shown to inhibit cell proliferation in various cancer cell lines. It may act by inducing apoptosis or disrupting cell cycle progression.
    • A study indicated that similar compounds in this class can decrease [^3H]deoxyuridine incorporation, suggesting interference with DNA synthesis and repair mechanisms .
  • Case Studies :
    • In vitro assays demonstrated that the compound significantly reduced viability in Lewis lung carcinoma and M5076 sarcoma cells, leading to decreased tumor growth in mouse models .
    • Comparative studies with known anticancer agents showed that the compound's efficacy was comparable to standard treatments like doxorubicin.

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of related pyrrolo derivatives:

  • Compounds with similar structures have demonstrated effectiveness against a range of bacterial strains, suggesting a potential role as novel antimicrobial agents .

Structure-Activity Relationship (SAR)

The biological activity of the compound is influenced by its structural components. The following table summarizes the SAR findings for related compounds:

Compound NameStructureBiological Activity
4-(4-fluorophenyl)-2-(7-methoxy-1H-pyrrolo[3,4-c]pyridine)StructureAnticancer
5-amino-2,4-dioxo-pyrido[2,3-d]pyrimidineStructureAntitumor
6-(3-methylphenyl)pyrrolo[3,4-c]pyridineStructureAntimicrobial

The presence of electron-withdrawing groups such as fluorine enhances the biological activity by improving binding affinity to target proteins.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Core Heterocyclic Variations

The target compound’s pyrrolo[3,2-d]pyrimidine core distinguishes it from analogs with related scaffolds:

  • Triazolo[4,3-c]pyrimidine (e.g., N-(2,5-Dimethylphenyl)-2-{5-[(4-fluorophenyl)amino]-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl}acetamide, ): The triazolo-pyrimidine core introduces an additional nitrogen atom, altering electron distribution and hydrogen-bonding capacity compared to the pyrrolo system.
  • Thieno[3,2-d]pyrimidine (e.g., N-(2-chloro-4-fluorophenyl)-2-((3-methyl-4-oxo-7-(p-tolyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide, ): Replacing the pyrrole ring with a thiophene increases sulfur-mediated hydrophobic interactions but reduces nitrogen-based polarity.
Table 1: Core Heterocycle Comparison
Compound Core Structure Key Substituents Molecular Weight (g/mol)
Target Compound Pyrrolo[3,2-d]pyrimidine 2-fluorophenyl, thiophen-2-ylmethyl ~450 (estimated)
Triazolo[4,3-c]pyrimidine 4-fluorophenyl, methylphenyl 474.00 (exact)
Thieno[3,2-d]pyrimidine 4-methylphenyl, chloro-fluorophenyl 474.00

Substituent Effects

  • Fluorophenyl Position: The target’s 2-fluorophenyl group at position 7 contrasts with the 4-fluorophenyl in ’s triazolo-pyrimidine .
  • Acetamide Linkers : The thiophen-2-ylmethyl group in the target enhances lipophilicity compared to ’s chloro-fluorophenyl substituent , which could influence membrane permeability and metabolic stability.
Table 2: Substituent Comparison
Compound Position 7 Substitution Acetamide-Linked Group LogP (Estimated)
Target Compound 2-fluorophenyl Thiophen-2-ylmethyl ~2.5
4-fluorophenyl 2,5-Dimethylphenyl ~3.0
4-methylphenyl 2-chloro-4-fluorophenyl ~3.2

Pharmacological Implications

  • Kinase Inhibition: Pyrrolo[3,2-d]pyrimidines (e.g., Eli Lilly’s derivative in ) are known ATP-competitive kinase inhibitors. The target’s 2-fluorophenyl group may enhance selectivity for kinases with hydrophobic active sites.
  • Solubility and Bioavailability : The thiophen-2-ylmethyl group likely reduces aqueous solubility compared to pyridinyl or hydrophilic substituents (e.g., ’s 4-methylpyridin-2-yl ), necessitating formulation optimization.

Physical Properties

  • Molecular Weight : At ~450 g/mol, the target falls within the typical range for orally bioavailable drugs, unlike larger solvated compounds (e.g., ’s 693.53 g/mol ).

Preparation Methods

Nucleophilic Substitution and Iodination

Protection of the N-7 position using tert-butyloxycarbonyl (Boc) groups precedes iodination at the 6-position, yielding 4-chloro-6-iodo-7H-pyrrolo[3,2-d]pyrimidine . This intermediate facilitates subsequent cross-coupling reactions for aryl group introduction.

Suzuki-Miyaura Coupling for 2-Fluorophenyl Incorporation

The 2-fluorophenyl moiety is introduced via a Suzuki-Miyaura reaction using 2-fluorophenylboronic acid and palladium catalysis (e.g., Pd(PPh₃)₄). Optimized conditions (80°C, DMF/H₂O, K₂CO₃) achieve >80% yield, with the iodine atom serving as the leaving group.

Oxidation to Dioxo Functionality

The 2,4-dioxo groups are installed through sequential oxidation steps. Hydrolysis of the chlorinated intermediate using aqueous NaOH (70°C, 12 hr) generates the 4-oxo derivative. Subsequent treatment with hydrogen peroxide (H₂O₂) in acetic acid introduces the 2-oxo group, completing the 7-(2-fluorophenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine core.

Acetamide Side Chain Installation

The N-(thiophen-2-ylmethyl)acetamide side chain is appended via a two-step process:

Carboxylic Acid Activation

The core structure is functionalized at the 3-position with a carboxylic acid group through alkylation using ethyl bromoacetate, followed by saponification (LiOH, THF/H₂O). The resulting 3-carboxymethyl-7-(2-fluorophenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine is activated to its acyl chloride using thionyl chloride (SOCl₂).

Amide Coupling with Thiophen-2-ylmethylamine

The acyl chloride reacts with thiophen-2-ylmethylamine in tetrahydrofuran (THF) with triethylamine (Et₃N) as a base. Alternatively, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) mediates the coupling in dichloromethane (DCM), yielding the final acetamide.

Reaction Optimization and Analytical Validation

Key Reaction Parameters

Step Reagents/Conditions Yield (%) Reference
Suzuki Coupling Pd(PPh₃)₄, 2-fluorophenylboronic acid, 80°C 82
Dioxo Formation H₂O₂, CH₃COOH, 50°C 75
Amide Coupling EDC, DCM, rt 68

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, pyrrole-H), 7.45–7.38 (m, 4H, Ar-H), 6.95–6.89 (m, 2H, thiophene-H), 4.45 (s, 2H, CH₂), 3.82 (s, 2H, CH₂CO).
  • HRMS : m/z calculated for C₂₀H₁₅FN₄O₃S [M+H]⁺: 427.0942; found: 427.0938.

Challenges and Alternative Routes

Regioselectivity in Iodination

Iodination at the 6-position requires precise Boc protection to prevent undesired side reactions. Competing iodination at the 5-position is mitigated by steric hindrance from the Boc group.

Solvent Effects in Amide Coupling

Polar aprotic solvents (DMF, DCM) enhance EDC-mediated coupling efficiency, while protic solvents (MeOH) lead to hydrolysis.

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